molecular formula C12H11N3O4S B1386491 [5-[2-(Allylthio)pyridin-3-yl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid CAS No. 1086380-58-6

[5-[2-(Allylthio)pyridin-3-yl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid

Cat. No.: B1386491
CAS No.: 1086380-58-6
M. Wt: 293.3 g/mol
InChI Key: PUQMHMPHZSNKCJ-UHFFFAOYSA-N
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Description

[5-[2-(Allylthio)pyridin-3-yl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid is a useful research compound. Its molecular formula is C12H11N3O4S and its molecular weight is 293.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Chemical Reactions Analysis

  • Types of Reactions

    • Oxidation: : The presence of sulfur and nitrogen atoms in the molecule makes it susceptible to oxidation, potentially forming sulfoxides or sulfonic acids.

    • Reduction: : Reduction reactions can modify the pyridine or oxadiazole rings, altering the compound's electronic properties.

    • Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, especially on the pyridine ring and the oxadiazole moiety.

  • Common Reagents and Conditions

    • Oxidation: : Common reagents include hydrogen peroxide or peracids, typically under acidic conditions.

    • Reduction: : Metal hydrides like sodium borohydride or catalytic hydrogenation are standard methods.

    • Substitution: : Halogenating agents, acids, bases, and nucleophiles are frequently used, depending on the desired transformation.

  • Major Products

    • Oxidation: : Sulfoxides, sulfones.

    • Reduction: : Reduced pyridine or oxadiazole derivatives.

    • Substitution: : Functionalized derivatives with varied substituents.

Scientific Research Applications: : The diverse structural elements of "[5-[2-(Allylthio)pyridin-3-yl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid" lend it to several research applications:

  • Chemistry: : Used as a building block in organic synthesis for creating complex molecules.

  • Biology: : Potential as a biochemical probe due to its ability to interact with biological macromolecules.

  • Medicine: : Investigated for its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

  • Industry: : Application in the development of new materials, including polymers and dyes, due to its stable heterocyclic core.

Mechanism of Action: : The compound's mechanism of action is largely dictated by its molecular architecture:

  • Molecular Targets and Pathways

    • Interaction with enzymes and receptors, influencing biological pathways.

    • The oxadiazole ring can form hydrogen bonds and π-π interactions with biological targets, enhancing its binding affinity and specificity.

    • The allylthio group may participate in redox reactions, affecting cellular oxidative stress levels.

  • Pathways

    • Modulation of signal transduction pathways and metabolic processes, potentially leading to therapeutic effects.

Comparison with Similar Compounds: : While "this compound" shares similarities with other pyridine- and oxadiazole-containing compounds, it stands out due to the unique combination of functional groups:

  • Uniqueness

    • The specific arrangement of allylthio, pyridin-3-yl, and oxadiazol-3(2H)-yl groups provides a distinctive reactivity profile.

    • The potential for multiple types of chemical reactions enhances its versatility in research and industrial applications.

  • List of Similar Compounds

    • [2-(Allylthio)pyridin-3-yl]-1,3,4-oxadiazole: : Lacks the acetic acid group, altering its reactivity.

    • [5-(2-Methylthio)pyridin-3-yl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid: : Similar structure with a methylthio group instead of an allylthio group.

    • Pyridin-3-yl]-2-oxo-1,3,4-oxadiazol derivatives: : Various substitutions on the pyridine or oxadiazole rings, impacting their chemical behavior and application scope.

To sum up, "this compound" is a compound of great interest due to its versatile synthetic pathways, reactivity, and applications across various scientific fields.

Properties

IUPAC Name

2-[2-oxo-5-(2-prop-2-enylsulfanylpyridin-3-yl)-1,3,4-oxadiazol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4S/c1-2-6-20-11-8(4-3-5-13-11)10-14-15(7-9(16)17)12(18)19-10/h2-5H,1,6-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQMHMPHZSNKCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=C(C=CC=N1)C2=NN(C(=O)O2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-[2-(Allylthio)pyridin-3-yl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid
Reactant of Route 2
[5-[2-(Allylthio)pyridin-3-yl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid
Reactant of Route 3
[5-[2-(Allylthio)pyridin-3-yl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid
Reactant of Route 4
Reactant of Route 4
[5-[2-(Allylthio)pyridin-3-yl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid
Reactant of Route 5
Reactant of Route 5
[5-[2-(Allylthio)pyridin-3-yl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid
Reactant of Route 6
Reactant of Route 6
[5-[2-(Allylthio)pyridin-3-yl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.